![molecular formula C14H11Cl2N3O3 B1244634 N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)acetic acid [[amino(2-pyridinyl)methylidene]amino] ester is a monocarboxylic acid.
Applications De Recherche Scientifique
Controlled-Release Herbicides
A study conducted by Mehltretter et al. (1974) explored the use of 2,4-dichlorophenoxyacetyl chloride in creating 2,4-D esters with starches, including corn starch. These compositions demonstrated potential as controlled-release herbicides due to their ability to liberate varying amounts of 2,4-D and soluble 2,4-D esters at specific rates (Mehltretter et al., 1974).
Saccharide Derivatives
Ashry et al. (1983) described the synthesis of (2,4-dichlorophenoxy)acetylhydrazones of various monosaccharides. The study investigated the reaction of these derivatives, particularly focusing on a d-galactose derivative, demonstrating their potential in forming complex compounds under specific conditions (Ashry et al., 1983).
Crystal Structures
Research by Meva et al. (2017) provided insights into the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives. These structures were characterized by intermolecular hydrogen-bonding interactions, forming distinct molecular networks and chains (Meva et al., 2017).
Insecticidal Properties
Bakhite et al. (2014) synthesized various pyridine derivatives to study their insecticidal activities. The findings indicated that some of these compounds, including those related to pyridine-2-carboximidamide, showed promising aphidicidal activities (Bakhite et al., 2014).
Reactivity and Formation of Complexes
Ghosh et al. (2004) studied the reactivity of pyridine derivatives with Zn(II) salts under different conditions, leading to the formation of various coordination polymers and metallomacrocycle structures (Ghosh et al., 2004).
Supramolecular Architectures
Khalid et al. (2021) explored the synthesis of novel pyridine-based hydrazone derivatives through ultrasonication. Their study provided quantum chemical insights into the geometry and properties of these compounds, emphasizing their potential in material architecture due to hydrogen bonding and non-covalent interactions (Khalid et al., 2021).
Propriétés
Nom du produit |
N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide |
|---|---|
Formule moléculaire |
C14H11Cl2N3O3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-9-4-5-12(10(16)7-9)21-8-13(20)22-19-14(17)11-3-1-2-6-18-11/h1-7H,8H2,(H2,17,19) |
Clé InChI |
AAYBTXIBUFVFKT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
SMILES canonique |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)

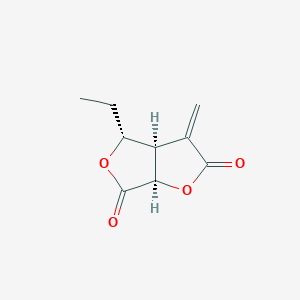


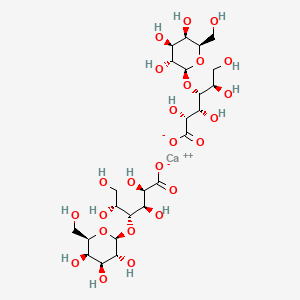
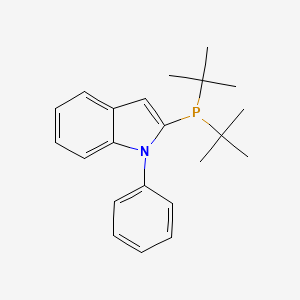
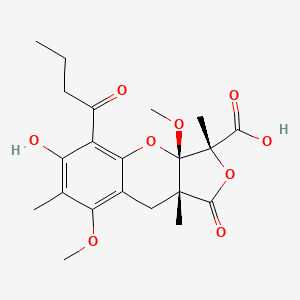
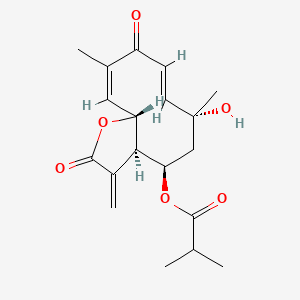
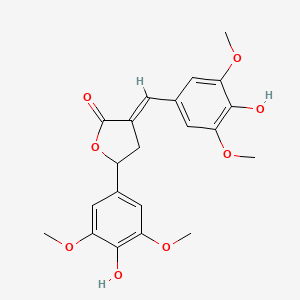
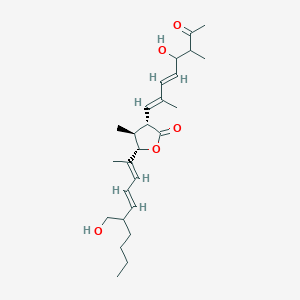
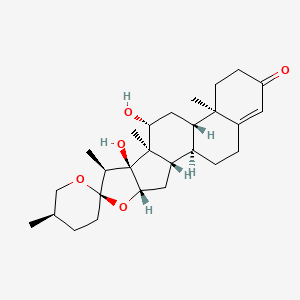

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)